Comparative In Vitro Potency and Selectivity: AM679 vs. MK-886 and GSK2190915
AM679 demonstrates superior potency in inhibiting FLAP compared to the historical benchmark MK-886 and the clinical candidate GSK2190915 (Fiboflapon) across multiple assay systems. While MK-886 exhibits a FLAP binding IC50 of 30 nM , AM679 achieves an IC50 of 2 nM in a human FLAP membrane binding assay [1]. In a functional human whole blood (hWB) assay measuring LTB4 inhibition, AM679 (IC50 = 154 nM) [1] is significantly more potent than MK-886 (IC50 = 1.1 µM) and GSK2190915 (IC50 = 76 nM) .
| Evidence Dimension | FLAP Binding Affinity and Functional Inhibition |
|---|---|
| Target Compound Data | FLAP Binding IC50: 2 nM; hWB LTB4 IC50: 154 nM |
| Comparator Or Baseline | MK-886: FLAP Binding IC50 = 30 nM, hWB LTB4 IC50 = 1,100 nM; GSK2190915: hWB LTB4 IC50 = 76 nM |
| Quantified Difference | 15-fold improvement over MK-886 in binding; 7.1-fold and 2.0-fold improvement over MK-886 and GSK2190915 in hWB potency, respectively. |
| Conditions | Human FLAP membrane binding assay; Human whole blood (hWB) LTB4 synthesis assay |
Why This Matters
This data provides quantitative justification for selecting AM679 over other FLAP inhibitors when high functional potency in a physiologically relevant human system (whole blood) is a critical experimental requirement.
- [1] AM679 product description. MedChemExpress. View Source
